molecular formula C8H5BrClNO B13904409 4-Bromo-6-chloro-2,3-dihydro-1H-isoindol-1-one

4-Bromo-6-chloro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13904409
M. Wt: 246.49 g/mol
InChI Key: JYNPWDXXMCUXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-chloro-1-isoindolinone is a heterocyclic organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1-isoindolinone typically involves the halogenation of isoindolinone derivatives. One common method is the bromination and chlorination of isoindolinone using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-6-chloro-1-isoindolinone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-1-isoindolinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form isoindolinone derivatives with higher oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of 4-Bromo-6-chloro-1-isoindolinone can lead to the formation of isoindoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoindolinones, while oxidation and reduction reactions can produce isoindolinone derivatives with different functional groups.

Scientific Research Applications

4-Bromo-6-chloro-1-isoindolinone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are exploring its use in the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-1-isoindolinone involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms in the molecule enhances its ability to form strong interactions with biological targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    4-Bromo-1-isoindolinone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-1-isoindolinone: Lacks the bromine atom, which may result in different chemical and biological properties.

    4-Bromo-6-fluoro-1-isoindolinone:

Uniqueness: 4-Bromo-6-chloro-1-isoindolinone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. The combination of these halogens in the isoindolinone structure provides a versatile platform for the synthesis of various derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

4-bromo-6-chloro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5BrClNO/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12)

InChI Key

JYNPWDXXMCUXEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Br)Cl)C(=O)N1

Origin of Product

United States

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